molecular formula C20H11NO3 B049339 Benzo(e)pyren-3-ol, 8-nitro- CAS No. 115664-50-1

Benzo(e)pyren-3-ol, 8-nitro-

Cat. No. B049339
M. Wt: 313.3 g/mol
InChI Key: RFVBTMAHKTUIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo(e)pyren-3-ol, 8-nitro- is a chemical compound that belongs to the family of nitroaromatic compounds. It is a derivative of benzo(e)pyrene, which is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in tobacco smoke, vehicle exhaust, and grilled foods. The compound has been of interest to researchers due to its potential biological and environmental effects.

Mechanism Of Action

The mechanism of action of benzo(e)pyren-3-ol, 8-nitro- is complex and involves multiple pathways. The compound is metabolized by enzymes in the liver and other organs, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in DNA damage and protein dysfunction, leading to cellular and tissue damage. In addition, benzo(e)pyren-3-ol, 8-nitro- has been shown to induce oxidative stress, which can further exacerbate the damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of benzo(e)pyren-3-ol, 8-nitro- are diverse and depend on the dose and duration of exposure. The compound has been shown to affect the expression of genes related to inflammation, oxidative stress, and cell cycle regulation. In addition, benzo(e)pyren-3-ol, 8-nitro- has been shown to induce apoptosis, or programmed cell death, in various cell types. This can lead to tissue damage and dysfunction.

Advantages And Limitations For Lab Experiments

The use of benzo(e)pyren-3-ol, 8-nitro- in lab experiments has several advantages and limitations. One advantage is that the compound is readily available and relatively inexpensive. In addition, it has been extensively studied, and its biological effects are well documented. However, one limitation is that the compound is highly toxic and requires careful handling and disposal. In addition, the biological effects of benzo(e)pyren-3-ol, 8-nitro- can vary depending on the cell type and experimental conditions, making it difficult to generalize the results.

Future Directions

There are several future directions for research on benzo(e)pyren-3-ol, 8-nitro-. One direction is to study the effects of the compound in different animal models and human populations. This can help to elucidate the mechanisms of action and the potential health effects of exposure. Another direction is to develop new methods for the synthesis and purification of benzo(e)pyren-3-ol, 8-nitro-. This can improve the quality and yield of the compound, making it more accessible for research. Finally, there is a need for more research on the potential environmental effects of benzo(e)pyren-3-ol, 8-nitro-. The compound is commonly found in polluted air and water, and its effects on ecosystems and wildlife are not well understood.

Synthesis Methods

The synthesis of benzo(e)pyren-3-ol, 8-nitro- can be achieved through various methods. One of the most common methods is the nitration of benzo(e)pyrene using a mixture of nitric acid and sulfuric acid. The resulting compound is then reduced with a reducing agent such as zinc or iron to yield benzo(e)pyren-3-ol, 8-nitro-. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

Benzo(e)pyren-3-ol, 8-nitro- has been extensively studied for its potential biological effects. It has been shown to be a potent mutagen and carcinogen in animal studies. The compound has been found to induce DNA damage and oxidative stress, leading to the development of tumors in various organs. In addition, benzo(e)pyren-3-ol, 8-nitro- has been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections.

properties

CAS RN

115664-50-1

Product Name

Benzo(e)pyren-3-ol, 8-nitro-

Molecular Formula

C20H11NO3

Molecular Weight

313.3 g/mol

IUPAC Name

8-nitrobenzo[e]pyren-3-ol

InChI

InChI=1S/C20H11NO3/c22-17-10-8-14-12-3-1-2-4-13(12)20-16(21(23)24)9-6-11-5-7-15(17)19(14)18(11)20/h1-10,22H

InChI Key

RFVBTMAHKTUIBO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-]

Other CAS RN

115664-50-1

synonyms

1-Nitrobenzo(e)pyren-6-ol

Origin of Product

United States

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